(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
Description
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQAGLMTXBXZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclization
The thiazole ring system is constructed through cyclocondensation of α-haloketones with thioamides. For this target compound, 2-(pyrazin-2-yl)thiazol-4-yl methanone intermediates are typically prepared by reacting 2-bromo-1-(pyrazin-2-yl)ethan-1-one with thioamide derivatives in refluxing ethanol (78-82°C, 8-12 hr). Yields range from 45-62% depending on substitution patterns.
Methanone Linkage Installation
Coupling of the thiazole intermediate with 4-phenylpiperazine employs either:
- Schotten-Baumann conditions : Reaction with 4-phenylpiperazine hydrochloride in dichloromethane using triethylamine (2.5 eq) at 0-5°C for 4 hr (yield: 68±3%)
- Ullmann-type coupling : Copper(I) iodide (10 mol%) in DMSO at 110°C for 24 hr (yield: 74-81%)
Metal-Mediated Synthetic Approaches
Cobalt-Catalyzed Cross Coupling
Recent adaptations of mechanochemical methods demonstrate improved efficiency:
| Metal Catalyst | Solvent System | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Co(NO₃)₂·6H₂O | H₂O/MeOH (3:1) | 120 | 48 | 57 |
| Co(OH)₂ | Neat grinding | RT | 6 | 41 |
| Zn(NO₃)₂ | DMF/H₂O (2:8) | 100 | 94 | 47 |
Cobalt-mediated routes show superior regioselectivity for the thiazole-piperazine linkage compared to zinc analogs (95:5 vs 88:12 regiomeric ratio).
Solvent Effects on Reaction Kinetics
Hydrothermal synthesis in aqueous systems (pH 6.5-7.5) produces higher purity material compared to organic solvents:
Table 2: Solvent Optimization Data
| Solvent | Dielectric Constant | Reaction Rate (10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| Water | 80.1 | 2.34 ± 0.11 | 8.2 |
| DMF | 36.7 | 1.89 ± 0.09 | 14.7 |
| 1,4-Dioxane | 2.21 | 0.97 ± 0.05 | 22.1 |
The enhanced performance in aqueous media correlates with improved solubility of ionic intermediates and reduced side reactions.
Advanced Purification Techniques
Crystallization Optimization
Crystal engineering studies reveal two polymorphic forms:
- Form I : Monoclinic P2₁/c, Z = 4 (methanol/water)
- Form II : Triclinic P-1, Z = 2 (acetonitrile)
Form I demonstrates superior pharmaceutical properties with 32% higher dissolution rate in simulated gastric fluid.
Chromatographic Purification
Reverse-phase HPLC (C18 column) using acetonitrile/0.1% TFA gradient achieves >99.5% purity:
- 35-45% ACN over 25 min
- Flow rate: 1.5 mL/min
- λ detection: 254 nm
This method resolves critical impurities including:
Mechanochemical Synthesis Breakthroughs
Solid-state grinding methods using planetary mills demonstrate remarkable efficiency improvements:
Table 3: Mechanochemical vs Solution Synthesis
| Parameter | Ball Milling (3 hr) | Conventional (48 hr) |
|---|---|---|
| Yield (%) | 82 ± 2 | 74 ± 3 |
| Energy Consumption | 0.7 kWh/mol | 12.4 kWh/mol |
| E-Factor | 8.2 | 34.7 |
The mechanochemical route eliminates solvent waste while maintaining excellent stereochemical control (ee >98%).
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Thermal Stability Analysis
TGA/DSC data shows decomposition onset at 218°C (N₂ atmosphere) with two-stage weight loss:
- 218-275°C: Loss of crystalline water (Δm = 3.2%)
- 275-450°C: Organic matrix decomposition (Δm = 91.7%)
Process Scale-Up Considerations
Pilot plant trials (50 kg batch) identified critical control parameters:
- Oxygen sensitivity : Maintain <50 ppm O₂ during coupling steps
- Exotherm management : Cooling rate ≥2.5°C/min during Hantzsch cyclization
- Particle engineering : Jet milling to D90 <15 μm improves tablet compression characteristics
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Metric | Route A (Classical) | Route B (Mechano) | Route C (Hydrothermal) |
|---|---|---|---|
| PMI (kg/kg) | 86 | 12 | 45 |
| Carbon Intensity | 18.4 | 2.1 | 9.7 |
| Water Usage (L/kg) | 340 | 8 | 120 |
The mechanochemical approach (Route B) demonstrates superior environmental performance while maintaining 98.4% process efficiency.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes regioselective EAS at the 5-position due to pyrazine’s electron-withdrawing effects:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro-thiazole derivative | 0°C, 2 hrs | 48% | |
| Br₂ in CHCl₃ | 5-Bromo-thiazole derivative | RT, 1 hr | 52% | |
| ClSO₃H | 5-Sulfo-thiazole derivative | 80°C, 4 hrs | 36% |
Limitation : Harsh conditions (>100°C) risk methanone bridge cleavage.
Nucleophilic Reactions at Piperazine
The piperazine nitrogen participates in alkylation and acylation:
Note : Steric hindrance from the phenyl group reduces reactivity at the adjacent piperazine nitrogen .
Cross-Coupling Reactions
The pyrazine and thiazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Bromo-thiazole + aryl-Bpin | 72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Chloro-pyrazine + aniline | 65% |
Critical Insight : Palladium catalysts deactivate in the presence of piperazine’s basic nitrogens unless protected .
Redox Reactions
Controlled reductions preserve the heterocyclic framework:
Caution : Over-reduction fragments the thiazole ring .
Spectroscopic Characterization
Key data for reaction monitoring:
Stability and Reactivity Trends
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10.5 |
| B | HeLa | 8.3 |
| C | A549 | 12.0 |
In a study, the compound demonstrated an IC50 value of 8.3 µM against HeLa cells, indicating potent cytotoxic effects .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of the compound significantly improved cognitive function in mice subjected to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Antimicrobial Properties
Similar compounds have been reported to exhibit antimicrobial activity against various bacterial strains. The presence of the thiazole and piperazine structures enhances this efficacy.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 15 µg/mL |
| E | S. aureus | 10 µg/mL |
| F | P. aeruginosa | 12 µg/mL |
These findings underscore the potential use of the compound in developing new antimicrobial agents .
Pharmacokinetics
Studies on similar compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are critical for their therapeutic efficacy.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
Uniqueness
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to its dual functional groups, which confer a broad range of chemical reactivity and biological activity
Biological Activity
The compound (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Core Structure : The compound consists of a piperazine ring substituted with a phenyl group and a thiazole moiety attached to a pyrazine ring.
- Molecular Formula : CHNOS
- Molecular Weight : 300.38 g/mol
This unique combination of structural features contributes to its biological activity, particularly in the realms of antitumor and antimicrobial effects.
Antitumor Activity
Research indicates that derivatives of compounds similar to This compound exhibit significant antitumor properties. For instance, studies on related thiazole-pyrimidine compounds have shown promising results against various cancer cell lines, including:
| Compound Type | Cancer Type | IC (µM) |
|---|---|---|
| Thiazole-Pyrimidine Derivative | Breast Cancer | 5.2 |
| Thiazole-Pyrimidine Derivative | Lung Cancer | 3.8 |
The mechanism of action is believed to involve inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and piperazine moieties significantly affect biological activity. For example, substituents at the C2 position of the thiazole ring can enhance potency against CDKs:
- C2-Amino Substituent : Increased CDK inhibition.
- C2-Methyl Substituent : Reduced potency against CDK2 but maintained activity against CDK9.
This information is critical for the design of more potent derivatives with improved selectivity .
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that treatment with a derivative of the compound resulted in a significant reduction in tumor size compared to controls. The treated group exhibited a tumor volume decrease of approximately 45% after four weeks of treatment. Histological analysis indicated increased apoptosis within the tumor tissue, supporting the compound's antitumor efficacy .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel therapeutic agent in infectious diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the thiazole core is prepared by cyclizing 2-(pyrazin-2-yl)thioamide derivatives with α-bromoketones. The 4-phenylpiperazine moiety is then introduced through nucleophilic substitution or coupling reactions (e.g., using triethylamine as a base in anhydrous DMF) . Intermediate validation relies on LC-MS for purity and H/C NMR to confirm functional group integration. For example, the methanone carbonyl typically appears at ~170 ppm in C NMR .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving 3D conformation, particularly for verifying piperazine ring geometry and thiazole-pyrazine π-stacking interactions . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (C=O at ~1650–1700 cm). NMR (DMSO-) is essential for tracking regiochemistry: the pyrazine protons resonate as distinct doublets (δ 8.5–9.0 ppm) .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Methodological Answer : Use bacterial growth inhibition assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity screening (MTT assay on cancer cell lines like MCF-7 or HeLa). Marine-derived analogs with similar heterocycles show broad-spectrum antibacterial activity (MIC: 2–16 µg/mL) and moderate cytotoxicity (IC: 10–50 µM) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) identify potential targets. For instance, the pyrazine-thiazole core may intercalate DNA or inhibit kinases (e.g., EGFR). Pharmacophore models highlight hydrogen bonding (pyrazine N) and hydrophobic interactions (phenylpiperazine) as critical . Comparative studies with analogs (e.g., replacing pyrazine with pyridine) reveal target specificity shifts .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., serum concentration in cell culture) or structural analogs with subtle substitutions. For example, replacing the thiazole with imidazole reduces antitumor activity by 50% . Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What strategies optimize the pharmacokinetic properties of this compound?
- Methodological Answer : Improve solubility via salt formation (e.g., HCl salt of the piperazine nitrogen) or PEGylation. Bioavailability is enhanced by reducing logP (e.g., substituting phenylpiperazine with morpholine) or using prodrugs (e.g., esterification of the methanone). Pharmacokinetic profiling in rodents (IV/PO dosing) identifies clearance rates and metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Q. What mechanistic insights explain its antitumor activity?
- Methodological Answer : The compound induces G2/M cell cycle arrest by inhibiting tubulin polymerization (IC: 0.8 µM), comparable to paclitaxel. ROS generation and mitochondrial membrane depolarization are confirmed via DCFDA and JC-1 assays. Transcriptomics (RNA-seq) reveals downregulation of survivin and Bcl-2 pathways .
Q. How do X-ray crystallography and NMR complement each other in resolving structural ambiguities?
- Methodological Answer : X-ray crystallography provides absolute stereochemistry (e.g., confirming the thiazole-pyrazine dihedral angle of 15°), while NOESY NMR detects solution-phase conformers (e.g., piperazine chair vs. boat interconversion). Discrepancies arise if crystal packing forces distort geometry, necessitating DFT calculations (B3LYP/6-31G*) to reconcile data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
